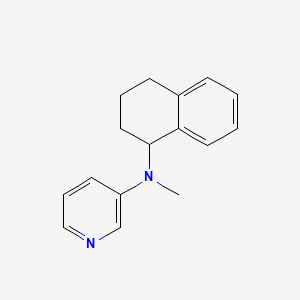

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine

Description

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine is a tertiary amine featuring a pyridin-3-amine core substituted with a methyl group and a partially hydrogenated naphthalenyl (tetrahydronaphthalen-1-yl) moiety. This structure combines aromatic (pyridine) and alicyclic (tetrahydronaphthalene) components, which may confer unique physicochemical properties, such as enhanced lipophilicity compared to fully aromatic analogs.

Properties

Molecular Formula |

C16H18N2 |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine |

InChI |

InChI=1S/C16H18N2/c1-18(14-8-5-11-17-12-14)16-10-4-7-13-6-2-3-9-15(13)16/h2-3,5-6,8-9,11-12,16H,4,7,10H2,1H3 |

InChI Key |

GMSNINNUXGGOTN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCC2=CC=CC=C12)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine typically involves the reaction of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or tetrahydronaphthalene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine exhibits promising anticancer properties. Its mechanism of action involves the modulation of specific cellular pathways that are crucial for tumor growth and survival. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling proteins involved in cell cycle regulation and apoptosis.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. Its interaction with neurotransmitter systems suggests that it may have applications in treating neurodegenerative diseases or mood disorders. Preliminary studies indicate that it could modulate serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. This binding can lead to the modulation of various biological pathways, resulting in therapeutic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit antimicrobial properties against various bacterial strains. The efficacy against pathogens such as Escherichia coli and Staphylococcus aureus has been documented, highlighting its potential as a lead compound for developing new antimicrobial agents .

Material Science

Polymer Chemistry

The unique structure of this compound makes it a candidate for use in polymer chemistry. Its ability to form stable bonds with other chemical entities allows it to be utilized in synthesizing novel polymers with tailored properties for specific applications.

Nanotechnology Applications

In nanotechnology, the compound's properties can be exploited to create nanocarriers for drug delivery systems. By modifying its structure, researchers aim to enhance the solubility and bioavailability of poorly soluble drugs through encapsulation techniques.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and pyridine derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Research

A study focused on the anticancer properties of similar tetrahydronaphthalene derivatives found significant inhibition of tumor growth in xenograft models when administered at specific dosages. The findings suggest that derivatives like this compound could be developed into effective anticancer therapies .

Case Study 2: Neuropharmacological Investigations

Investigations into the neuropharmacological effects revealed that compounds similar to this compound could improve cognitive functions in animal models of Alzheimer's disease by enhancing synaptic plasticity through modulation of neurotransmitter levels .

Mechanism of Action

The mechanism of action of N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridin-3-ylmethyl-(1,2,3,4-Tetrahydro-naphthalen-1-yl)-amine Hydrobromide ()

This analog replaces the methyl group in the target compound with a pyridin-3-ylmethyl substituent. The hydrobromide salt form enhances solubility compared to the free base, a critical factor in pharmaceutical formulation. While the target compound’s free base form may exhibit lower aqueous solubility, its methyl group could improve metabolic stability by reducing susceptibility to oxidative dealkylation .

Naphthalenyl-Substituted Pyridine Derivatives ()

Compounds such as 5-(Naphthalen-1-yl)-3-nitro-N-(p-tolyl)pyridin-2-amine (3o) and N-(4-Chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (3p) share the naphthalenyl aromatic system but differ in key aspects:

- Nitro Group: The presence of a nitro group at the pyridine C3 position in ’s compounds introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or redox reactions.

- Biological Activity: Compounds in were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The target compound’s tetrahydronaphthalenyl group, being less planar than naphthalenyl, might reduce π-π stacking interactions with enzyme active sites, possibly lowering inhibition potency .

Copper-Catalyzed Coupling ()

The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine in employs a copper(I) bromide–cesium carbonate system for C–N bond formation. This method could theoretically adapt to synthesize the target compound by substituting cyclopropanamine with 1,2,3,4-tetrahydronaphthalen-1-amine. However, the steric hindrance of the tetrahydronaphthalenyl group might necessitate higher temperatures or prolonged reaction times compared to smaller amines like cyclopropanamine .

Chromatographic Purification ( and )

Compounds in both and were purified using silica gel chromatography with gradients of ethyl acetate/hexane. The target compound’s moderate polarity, influenced by its alicyclic group, would likely require similar elution conditions.

Data Table: Key Comparisons

Key Findings and Implications

- Structural Flexibility : The absence of a nitro group in the target compound may reduce toxicity and improve metabolic stability compared to ’s derivatives.

- Solubility vs. Stability : The hydrobromide salt in highlights formulation strategies that could be applied to the target compound to enhance bioavailability.

- Synthetic Feasibility : Copper-catalyzed methods () are viable for synthesizing the target compound but may require optimization for bulky substituents.

Biological Activity

N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-amine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C16H19N2 |

| Molecular Weight | 238.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | GMSNINNUXGGOTN-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1CCCC2=CC=CC=C12)C3=CN=CC=C3 |

The compound features a pyridine ring fused with a tetrahydronaphthalene moiety, which contributes to its distinct chemical and biological properties .

Synthesis

The synthesis typically involves the reaction of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with pyridine-3-carboxylic acid under controlled conditions. This process can be optimized for yield and purity using modern techniques such as continuous flow reactors .

This compound interacts with various molecular targets within biological systems. Its mechanism of action may involve binding to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets remain an area for further investigation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, structure-activity relationship (SAR) analyses have shown that related tetrahydronaphthalene derivatives can inhibit cancer cell proliferation .

- Anticonvulsant Effects : Similar compounds have demonstrated anticonvulsant properties in various models. The presence of specific substituents on the pyridine ring may enhance these effects .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective capabilities against neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on tetrahydronaphthalene amides indicated that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The highest activity was attributed to specific substitutions on the aromatic rings that enhanced receptor binding affinity .

Case Study 2: Anticonvulsant Activity

Research on similar compounds revealed that modifications in the naphthalene structure significantly influenced anticonvulsant efficacy. Compounds with specific methyl substitutions showed enhanced protective effects in seizure models .

Comparison with Similar Compounds

This compound can be compared with other related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Moderate anticancer | Lacks the pyridine moiety |

| N-Methyl-N-(1,2,3,4-tetrahydronaphthalen-2-amine | Anticonvulsant | Different position of methyl group |

| 6-(4H-1,2,4-triazol-4-yl)pyridine derivatives | Antimicrobial | Exhibits different target specificity |

The unique combination of a pyridine ring and tetrahydronaphthalene makes this compound particularly valuable in research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.